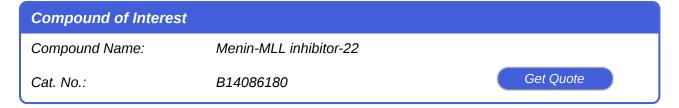


# Preclinical Profile of Menin-MLL Inhibitor-22 (Compound C20): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for **Menin-MLL inhibitor-22** (also known as compound C20), a potent and orally active small molecule targeting the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). The disruption of this interaction is a promising therapeutic strategy for acute leukemias harboring MLL rearrangements or NPM1 mutations.

## **Quantitative Data Summary**

The following tables summarize the key quantitative preclinical data for **Menin-MLL inhibitor- 22**.

**Table 1: In Vitro Activity** 

Parameter	Value	Cell Line/Assay
IC50 (Menin-MLL Interaction)	7 nM	Biochemical Assay[1]
IC50 (Cell Growth Inhibition)	0.3 μΜ	MV4-11 (MLL-rearranged)[1]

## Table 2: In Vivo Antitumor Activity in MV4-11 Xenograft Model



Dosage and Schedule	Outcome	Animal Model
6 mg/kg and 30 mg/kg; p.o.; every second day for 16 days	Potent antitumor activity, reduced tumor volume	Subcutaneous MV4-11 xenograft in mice[1]

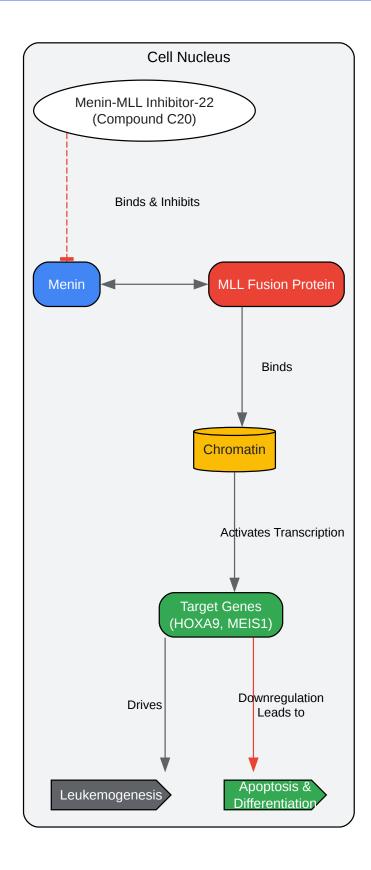
Table 3: Cellular Effects in MV4-11 Cells

Effect	Concentration(s)	Duration
Inhibition of HOXA9 and MEIS1 Expression	0.1-10 μΜ	24 hours[1]
Induction of Apoptosis	1 and 10 μM	24 hours[1]
G0/G1 Cell Cycle Arrest	1 and 10 μM	24 hours[1]
Induction of Myeloid Differentiation (CD11b expression)	1 and 10 μM	7 days[1]

### **Mechanism of Action**

In leukemias with MLL gene rearrangements, the fusion protein MLL-X aberrantly recruits the histone methyltransferase complex, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Menin is a critical scaffold protein required for the stable association of the MLL fusion protein complex to chromatin. **Menin-MLL inhibitor-22** competitively binds to Menin at the MLL binding pocket, disrupting the Menin-MLL interaction. This prevents the recruitment of the MLL fusion complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression. The subsequent suppression of this oncogenic program induces cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.





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Signaling pathway of Menin-MLL inhibitor-22 (compound C20).



## **Experimental Protocols**

The following are detailed methodologies representative of the key experiments conducted to characterize **Menin-MLL inhibitor-22**.

## Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction

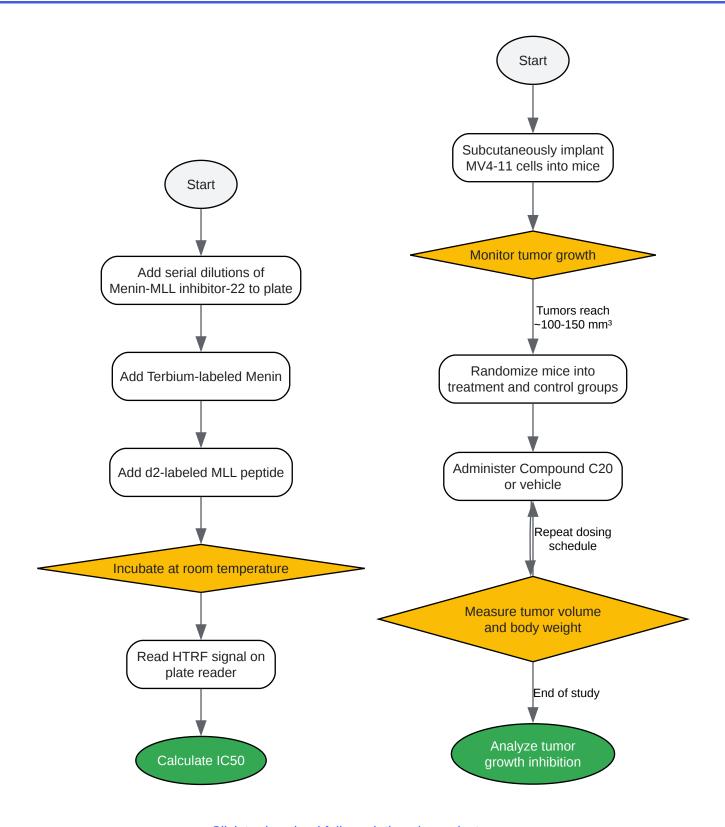
This biochemical assay is used to quantify the inhibitory potency of compound C20 on the Menin-MLL protein-protein interaction.

Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a
donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., Histagged Menin) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g.,
biotinylated MLL peptide). When the proteins interact, the fluorophores are in close proximity,
resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the
FRET signal.

#### Protocol:

- To a 384-well microtiter plate, add test compound (Menin-MLL inhibitor-22) at various concentrations.
- Add a solution containing terbium chelate-labeled Menin in an appropriate assay buffer.
- Add a solution containing d2-labeled, biotinylated MLL-derived peptide.
- Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
- Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
- Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the values against the inhibitor concentration to determine the IC<sub>50</sub>.





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### References

- 1. medchemexpress.com [medchemexpress.com]
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